5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the phenyl group: This step involves the reaction of the pyrazole intermediate with a phenyl halide under basic conditions.
Attachment of the 4-Methylbenzyl group: This is done through an etherification reaction using 4-methylbenzyl chloride.
Formation of the pyridin-3-ylmethylene group: This involves the condensation of the pyrazole intermediate with pyridine-3-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
634896-54-1 |
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Molecular Formula |
C24H21N5O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H21N5O2/c1-17-4-6-18(7-5-17)16-31-21-10-8-20(9-11-21)22-13-23(28-27-22)24(30)29-26-15-19-3-2-12-25-14-19/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
PUEOXCHVUWRLNU-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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